N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide
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Overview
Description
N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Thiazole Formation: The thiazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the sulfonamide derivative with 2-aminobenzamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide
- N-(5-acetylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide
- N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-bromophenylsulfonamido)benzamide
Uniqueness
N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-chlorophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S2/c1-11-17(12(2)24)28-19(21-11)22-18(25)15-5-3-4-6-16(15)23-29(26,27)14-9-7-13(20)8-10-14/h3-10,23H,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDSWEFUNNCWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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